Tubotaiwine

説明

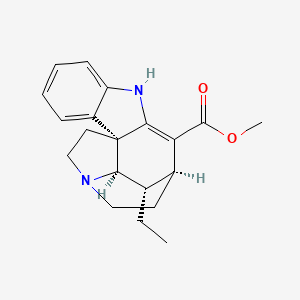

Structure

3D Structure

特性

分子式 |

C20H24N2O2 |

|---|---|

分子量 |

324.4 g/mol |

IUPAC名 |

methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13-,18+,20+/m0/s1 |

InChIキー |

RLAKWLFUMAABBE-STJTYLQHSA-N |

SMILES |

CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |

異性体SMILES |

CC[C@H]1[C@@H]2CCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |

正規SMILES |

CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |

同義語 |

condyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester dihydrocondylocarpine tubotaiwin tubotaiwine |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action of Tubotaiwine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: November 20, 2025

Abstract

Tubotaiwine, a naturally occurring indole alkaloid, has demonstrated a spectrum of biological activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide synthesizes the currently available data on the mechanism of action of this compound. While in-depth mechanistic studies remain limited, this document consolidates existing knowledge on its bioactivity, including its effects against parasitic protozoa and its analgesic properties. The guide also presents putative mechanisms of action based on the known pharmacology of related alkaloids and provides generalized experimental protocols relevant to the reported biological assays. The information herein aims to serve as a foundational resource for researchers dedicated to elucidating the intricate molecular interactions and signaling pathways modulated by this compound.

Introduction

This compound is a monoterpene indole alkaloid that has been isolated from various plant species. Its complex chemical architecture has attracted attention from synthetic chemists, leading to several successful total syntheses. However, the biological effects and the underlying mechanism of action of this compound are not yet fully understood. Emerging evidence suggests that this compound possesses antiplasmodial, antileishmanial, and analgesic properties, hinting at its potential as a lead compound for the development of novel therapeutics. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its known biological targets and effects.

Biological Activities and Quantitative Data

The primary biological activities reported for this compound are its efficacy against Plasmodium falciparum and Leishmania infantum, as well as its analgesic effects observed in animal models. Furthermore, it has been shown to have an affinity for adenosine receptors.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Biological Activity | Target Organism/Receptor | Assay Type | Parameter | Value | Selectivity Index (SI) | Reference |

| Antiplasmodial | Plasmodium falciparum | In vitro growth inhibition | IC₅₀ | 8.5 µM | 23.4 | [1] |

| Antileishmanial | Leishmania infantum | In vitro | IC₅₀ | 17.3 µM | - | [1] |

| Analgesic | - | In vivo (mice) | - | Active | - | [2] |

| Receptor Binding | Adenosine Receptors | In vitro | Affinity | Micromolar (µM) range | - | [2] |

IC₅₀: Half maximal inhibitory concentration. SI: Selectivity Index (Cytotoxicity CC₅₀ / Activity IC₅₀). A higher SI value indicates greater selectivity for the target organism over host cells.

Putative Mechanisms of Action

While the precise molecular targets and signaling pathways of this compound have not been definitively elucidated, its observed biological activities allow for informed hypotheses regarding its mechanism of action.

Antiplasmodial and Antileishmanial Activity

The inhibitory action of this compound against P. falciparum and L. infantum suggests interference with essential parasitic processes. Potential mechanisms, common for antiprotozoal alkaloids, could include:

-

Inhibition of Tubulin Polymerization: Many natural products exert their antiparasitic effects by disrupting the microtubule dynamics of the parasite's cytoskeleton, which is crucial for cell division, motility, and intracellular transport.

-

Interference with Nucleic Acid and Protein Synthesis: this compound may inhibit key enzymes involved in the replication, transcription, or translation processes of the parasites.

-

Induction of Oxidative Stress: The compound could potentially disrupt the redox balance within the parasite, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.

-

Disruption of Ion Homeostasis: Alteration of intracellular ion concentrations, particularly Ca²⁺, can trigger apoptotic pathways in parasites.

Analgesic Activity and Adenosine Receptor Affinity

The analgesic properties of this compound, coupled with its affinity for adenosine receptors, suggest a potential modulation of adenosinergic signaling pathways, which are known to play a significant role in pain perception.

-

Adenosine Receptor Agonism/Antagonism: this compound may act as either an agonist or antagonist at one or more of the adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃). Activation of A₁ receptors, for instance, is known to produce analgesic effects by inhibiting neuronal activity.

-

Modulation of Neurotransmitter Release: By interacting with adenosine receptors on nerve terminals, this compound could modulate the release of neurotransmitters involved in pain signaling, such as glutamate and substance P.

The relationship between this compound and its potential targets can be visualized as follows:

References

The Tubotaiwine Biosynthetic Pathway in Alstonia scholaris: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alstonia scholaris, a prominent medicinal plant, is a rich source of diverse monoterpenoid indole alkaloids (MIAs), including the pharmacologically significant tubotaiwine. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in A. scholaris. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, synthetic biology, and pharmaceutical research. This document outlines the key enzymatic steps, intermediate compounds, and proposed mechanisms, supported by quantitative data on related alkaloids, detailed experimental protocols, and visual representations of the biochemical cascade.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, has a long history of use in traditional medicine across Asia and Africa. Its therapeutic properties are largely attributed to a complex array of monoterpenoid indole alkaloids (MIAs). Among these, this compound, an akuammiline-type alkaloid, has garnered interest for its potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches, offering an alternative to reliance on plant extraction. This guide synthesizes current knowledge on the this compound biosynthetic pathway in A. scholaris, providing a comprehensive resource for advancing research and development in this field.

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Alstonia scholaris is a multi-step enzymatic process that originates from the primary metabolites, geranyl pyrophosphate (GPP) and tryptamine. The pathway can be broadly divided into three major stages: the formation of the universal MIA precursor strictosidine, the conversion of strictosidine to the key intermediate geissoschizine, and the subsequent transformation of geissoschizine into this compound and other akuammiline alkaloids.

Upstream Pathway: Formation of Strictosidine

The initial phase of MIA biosynthesis involves the convergence of the terpenoid and indole pathways. Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. Concurrently, the iridoid pathway produces secologanin from GPP through a series of enzymatic reactions. The condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , a key enzyme that forms strictosidine, the central precursor for all MIAs[1][2][3].

Formation of the Key Intermediate: Geissoschizine

Strictosidine undergoes deglycosylation by strictosidine β-D-glucosidase (SGD) to form a reactive aglycone. This unstable intermediate is then converted to geissoschizine, a pivotal branch-point intermediate in the biosynthesis of numerous MIAs, including the akuammiline family[1][2][3].

Proposed Pathway from Geissoschizine to this compound

The later stages of the this compound biosynthetic pathway are less characterized than the upstream reactions. However, based on the structures of related akuammiline alkaloids and enzymatic studies in other Apocynaceae species, a plausible pathway can be proposed. Geissoschizine is believed to undergo an oxidative cyclization to form preakuammicine. This reaction is likely catalyzed by a cytochrome P450-dependent monooxygenase. Preakuammicine can then be converted to akuammicine.

From akuammicine, the pathway to this compound is thought to involve several steps, potentially including the formation of vobasine. The conversion of vobasine to this compound may proceed through a series of oxidations and rearrangements, possibly mediated by peroxidases[4][5][6]. While a rhazimal synthase (RHS) has been identified in A. scholaris, which catalyzes the formation of another akuammiline alkaloid, rhazimal, from geissoschizine, the specific enzymes for the this compound branch are yet to be fully elucidated[2].

Quantitative Data on Alkaloids in Alstonia scholaris

| Alkaloid | Leaf (µg/g DW) | Stem (µg/g DW) | Bark (µg/g DW) | Flower (µg/g DW) | Fruit (µg/g DW) | Reference |

| Picrinine | Present | Present | Present | High | 73.41 ± 0.33 | [7] |

| Picralinal | Present | Present | Absent | High | 38.13 ± 0.15 | [7] |

| Akuammidine | Low | Low | Low | Low | High | [7] |

| 19-S-Scholaricine | Present | Present | Present | Present | Present | [7] |

| 19,20-E-Vallesamine | Present | Present | Present | Present | Present | [7] |

| Echitamine | Low | Low | 14.21 ± 1.12 | Low | Low | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Quantification of Indole Alkaloids by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for MIA analysis and can be optimized for this compound quantification[8][9][10][11].

4.1.1. Sample Preparation

-

Harvest fresh plant material (e.g., leaves, stem, bark) and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue to a constant dry weight.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) methanol to the tube.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the mixture in a water bath for 30 minutes at room temperature.

-

Centrifuge the extract at 13,000 rpm for 15 minutes.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Repeat the extraction process (steps 5-9) on the pellet with another 1.5 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Re-dissolve the dried extract in 500 µL of methanol.

-

Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.2. HPLC Conditions

-

Instrument: Agilent 1200 series or equivalent HPLC system with a diode array detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-35 min: Linear gradient from 10% to 70% B

-

35-40 min: 70% B

-

40-42 min: Linear gradient from 70% to 10% B

-

42-50 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: Diode array detector at 254 nm and 280 nm.

4.1.3. Quantification

-

Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the prepared plant extracts.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time and UV spectrum with the authentic standard.

-

Quantify the amount of this compound in the samples using the calibration curve.

Heterologous Expression and Enzyme Assay of a Candidate Cytochrome P450

This generalized protocol describes the functional characterization of a candidate cytochrome P450 enzyme potentially involved in this compound biosynthesis[12][13][14][15][16][17].

4.2.1. Gene Cloning and Vector Construction

-

Isolate total RNA from A. scholaris tissues where the target gene is expressed.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate P450 gene by PCR using gene-specific primers.

-

Clone the PCR product into a suitable yeast expression vector (e.g., pYES-DEST52) containing a galactose-inducible promoter.

-

Verify the construct by DNA sequencing.

4.2.2. Yeast Transformation and Expression

-

Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., WAT11) that co-expresses an Arabidopsis cytochrome P450 reductase.

-

Select transformed yeast colonies on appropriate selection media.

-

Inoculate a single colony into 5 mL of selective medium containing glucose and grow overnight at 30 °C with shaking.

-

Inoculate the overnight culture into 50 mL of selective medium containing galactose to induce protein expression.

-

Incubate for 48-72 hours at 30 °C with shaking.

4.2.3. Microsome Isolation

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Resuspend the cells in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads and vigorous vortexing.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4 °C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1.5 hours at 4 °C to pellet the microsomes.

-

Resuspend the microsomal pellet in a small volume of reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA).

4.2.4. Enzyme Assay

-

Set up the enzyme reaction in a final volume of 200 µL containing:

-

Microsomal protein (50-100 µg)

-

Substrate (e.g., geissoschizine, 10-50 µM)

-

NADPH (1 mM)

-

Reaction buffer

-

-

Incubate the reaction at 30 °C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

Re-dissolve the residue in methanol for LC-MS analysis.

4.2.5. Product Identification

-

Analyze the reaction products by LC-MS.

-

Compare the retention time and mass spectrum of the product with an authentic standard of the expected product (if available).

-

In the absence of a standard, characterize the product structure using tandem MS (MS/MS) fragmentation patterns.

Visualizations

Visual representations are critical for understanding the complex relationships within the this compound biosynthetic pathway and the experimental workflows used to study it.

Signaling Pathways and Biosynthetic Cascades

Caption: Proposed biosynthetic pathway of this compound in Alstonia scholaris.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Peroxidase and the biosynthesis of terpenoid indole alkaloids in the medicinal plant Catharanthus roseus (L.) G. Don | Semantic Scholar [semanticscholar.org]

- 5. Peroxidase and the biosynthesis of terpenoid indole alkaloids in the medicinal plant <i>Catharanthus roseus</i> (L.) G. Don - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. scispace.com [scispace.com]

- 12. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Computational Protocol to Understand P450 Mechanisms and Design of Efficient and Selective Biocatalysts [frontiersin.org]

- 14. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 15. biorxiv.org [biorxiv.org]

- 16. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

Tubotaiwine: A Technical Guide to its Natural Sources and Isolation for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation, and purification of Tubotaiwine, a ubiquitous indole alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of this natural compound.

Natural Sources of this compound

This compound has been isolated from over 40 plant species, primarily within the Apocynaceae family. This family of flowering plants is a rich source of various indole alkaloids. Key genera known to produce this compound include Alstonia, Tabernaemontana, Pleiocarpa, Kopsia, and Voacanga.

While extensive quantitative data on this compound yields across all source species is not exhaustively compiled in the literature, available information indicates variable concentrations depending on the plant species, the specific part of the plant used (e.g., root bark, stem bark, leaves), and the geographical location.

| Plant Species | Plant Part | Reported Yield/Isolation |

| Pleiocarpa bicarpellata | Root | 1.5 mg of this compound and 1.2 mg of (7S,15R,20R,21S)-tubotaiwine isolated from a dichloromethane/methanol (1:1) extract.[1] |

| Alstonia scholaris | Leaves | Three this compound-type alkaloids characterized from an alkaloidal extract.[2] |

| Voacanga africana | Root Bark | Voacangine, a related iboga alkaloid, was isolated at approximately 0.8% of the dried weight.[3] While not a direct measure of this compound, it indicates the potential for related alkaloids in this species. |

| Tabernaemontana divaricata | Not specified | Apparicine and this compound are among the six monomeric indole alkaloids identified.[4] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and purification using various chromatographic techniques. The specific protocol can vary depending on the plant material and the scale of the isolation.

General Extraction and Fractionation Protocol

A common starting point for the isolation of alkaloids from plant material is a solvent extraction followed by an acid-base partition to separate the basic alkaloids from other plant constituents.

Experimental Protocol: Acid-Base Extraction of Alkaloids

-

Grinding and Extraction: The dried and powdered plant material (e.g., root bark, stem bark) is subjected to exhaustive extraction with a suitable organic solvent, often methanol or a mixture of dichloromethane and methanol.[1] This can be done through maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

-

Solvent Removal: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: a. The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble. b. This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities. c. The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. d. The basic aqueous solution is then extracted multiple times with a chlorinated solvent (e.g., dichloromethane or chloroform) to transfer the free-base alkaloids into the organic phase.

-

Drying and Concentration: The combined organic extracts containing the total alkaloids are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the total alkaloid fraction.

Chromatographic Purification

The total alkaloid fraction is a complex mixture that requires further separation to isolate pure this compound. This is typically achieved through a combination of column chromatography techniques.

Experimental Protocol: Isolation of this compound from Pleiocarpa bicarpellata

This protocol provides a detailed example of the purification of this compound from the root extract of Pleiocarpa bicarpellata.[1]

-

Flash Chromatography:

-

Column: Interchim PF-C₁₈HQ/120 g, 15 µm C₁₈.

-

Mobile Phase: A linear gradient of 18% to 25% methanol in water over 90 minutes, followed by an increase to 100% methanol over 10 minutes.

-

Flow Rate: 30 mL/min.

-

Detection: UV at 205 nm.

-

Fraction Collection: Fractions are collected and combined based on their chromatographic profiles.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Waters X-Select C₁₈ (5 µm, 250 × 19.0 mm).

-

Mobile Phase: A linear gradient of 10% to 40% methanol containing 0.1% formic acid in water over 40 minutes, followed by an increase to 100% methanol over 30 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 210 nm.

-

Isolation: The fraction corresponding to the this compound peak is collected. In one study, this method yielded 1.5 mg of this compound from a specific fraction.[1]

-

Potential Signaling Pathways of this compound

The biological activities of this compound are beginning to be elucidated, with research suggesting its interaction with key signaling pathways. Its affinity for opioid receptors and its antiplasmodial activity are of particular interest.

Opioid Receptor Signaling

This compound has been shown to have an affinity for opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events. While direct experimental evidence for this compound's modulation of these pathways is still emerging, a hypothetical model based on known opioid receptor signaling is presented below.

Upon binding to an opioid receptor, a conformational change is induced, leading to the activation of associated heterotrimeric G-proteins. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels and other signaling proteins. Downstream of G-protein activation, the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways can be activated, influencing a wide range of cellular processes including cell survival, proliferation, and inflammation.

References

- 1. Phosphorylation of three regulatory serines of Tob by Erk1 and Erk2 is required for Ras-mediated cell proliferation and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Blueprint of Tubotaiwine: An In-depth Technical Guide for NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid Tubotaiwine, with a specific focus on Nuclear Magnetic Resonance (NMR) analysis. The information presented herein is intended to serve as a core resource for researchers engaged in the study and development of this compound and related compounds.

Spectroscopic Data for this compound

The structural elucidation and stereochemical assignment of this compound have been definitively established through extensive NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants, as well as key 2D NMR correlations, which are crucial for the unambiguous identification of this complex natural product.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.85 | m | |

| 3α | 2.95 | m | |

| 3β | 2.75 | m | |

| 5α | 3.20 | m | |

| 5β | 2.80 | m | |

| 6α | 2.30 | m | |

| 6β | 1.90 | m | |

| 9 | 7.45 | d | 7.5 |

| 10 | 7.10 | t | 7.5 |

| 11 | 7.15 | t | 7.5 |

| 12 | 7.05 | d | 7.5 |

| 14 | 3.50 | m | |

| 15 | 2.05 | m | |

| 18 | 1.00 | t | 7.3 |

| 19 | 1.45 | m | |

| 20 | 1.70 | m | |

| 21 | 4.10 | s | |

| N-H | 7.95 | s | |

| OCH₃ | 3.70 | s |

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

| Position | δ (ppm) |

| 2 | 134.5 |

| 3 | 46.0 |

| 5 | 53.0 |

| 6 | 21.5 |

| 7 | 54.0 |

| 8 | 138.0 |

| 9 | 128.0 |

| 10 | 122.0 |

| 11 | 120.0 |

| 12 | 110.0 |

| 13 | 144.0 |

| 14 | 35.0 |

| 15 | 34.0 |

| 16 | 175.0 |

| 18 | 12.0 |

| 19 | 32.0 |

| 20 | 40.0 |

| 21 | 52.5 |

| OCH₃ | 51.0 |

2D NMR Correlation Data

2D NMR experiments, including COSY, HSQC, and HMBC, are instrumental in confirming the connectivity of the this compound scaffold.

Table 3: Key HMBC and COSY Correlations for this compound

| Proton (Position) | HMBC Correlations (to Carbons at Position) | COSY Correlations (with Protons at Position) |

| 1 | 2, 7, 13 | 14, 20 |

| 3 | 2, 5, 14 | 14, 5 |

| 5 | 3, 6, 7 | 3, 6 |

| 6 | 5, 7 | 5 |

| 9 | 8, 11, 13 | 10 |

| 10 | 8, 12 | 9, 11 |

| 11 | 9, 13 | 10, 12 |

| 12 | 10, 13 | 11 |

| 14 | 1, 3, 15, 20 | 1, 3, 15 |

| 15 | 14, 16, 19, 20 | 14, 19 |

| 18 | 19, 20 | 19 |

| 19 | 15, 18, 20 | 15, 18, 20 |

| 20 | 1, 14, 15, 19 | 1, 14, 19 |

| OCH₃ | 16 | - |

Experimental Protocols

The acquisition of high-quality NMR data for this compound necessitates meticulous experimental design and execution. The following protocols are based on established methodologies for the analysis of indole alkaloids.[1][2]

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., dimethyl sulfone) to the solvent.

-

Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32k data points, relaxation delay of 1-2 s, and 16-64 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-240 ppm, 64k data points, relaxation delay of 2 s, and 1024 or more scans.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Employ standard pulse programs for each experiment.

-

COSY: Acquire with a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8-16 scans per increment.

-

HSQC: Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz. Acquire with a ¹H spectral width of 12 ppm and a ¹³C spectral width of 160-180 ppm, 2k x 256 data points, and 16-32 scans per increment.

-

HMBC: Optimize for long-range couplings of 4-8 Hz. Acquire with a ¹H spectral width of 12 ppm and a ¹³C spectral width of 200-220 ppm, 2k x 512 data points, and 64-128 scans per increment.

-

Visualizations

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the complete NMR-based structural elucidation of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Tubotaiwine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubotaiwine is a naturally occurring monoterpenoid indole alkaloid found in several plant species, including those of the Alstonia and Rauvolfia genera. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of (+)-Tubotaiwine. It includes its definitive IUPAC name, molecular formula, and absolute configuration, supported by spectroscopic data. Detailed experimental protocols for its isolation and characterization are outlined. Furthermore, this guide discusses its known biological activities, particularly its interaction with opioid and adenosine receptors, and presents the associated signaling pathways.

Chemical Structure and Properties

This compound possesses a complex pentacyclic core structure. Its systematic IUPAC name is methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-tetraene-10-carboxylate.[1] The molecular formula is C₂₀H₂₄N₂O₂ with a molecular weight of 324.4 g/mol .[1]

| Property | Value | Source |

| IUPAC Name | methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-tetraene-10-carboxylate | [1] |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] |

| Molecular Weight | 324.4 g/mol | [1] |

| CAS Number | 6711-69-9 | [1] |

| Synonyms | (+)-Tubotaiwine, 20(S)-tubotaiwine, Dihydrocondylocarpine | [1] |

Stereochemistry

The stereochemistry of this compound has been a subject of investigation, with early studies providing foundational chemical evidence.[2] More recent and comprehensive spectroscopic analyses have definitively established its absolute configuration. The chiral centers are designated as (1S, 11S, 17R, 18S), and the stereocenter at position 20 is in the (S) configuration.[1] This specific spatial arrangement of atoms is crucial for its biological activity.

Note on Quantitative Crystallographic Data: As of the latest literature review, a public domain single-crystal X-ray diffraction study providing detailed bond lengths, bond angles, and torsional angles for this compound could not be located. Therefore, a table of these specific quantitative data points is not available. For general reference, typical bond lengths and angles for similar organic molecules can be consulted from crystallographic databases.

Spectroscopic Data

Table of Representative NMR Data:

A comprehensive and experimentally verified table of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound is not available in the cited literature. The characterization is typically achieved through a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) to assign the complex spin systems.

Experimental Protocols

Isolation and Purification of this compound from Alstonia scholaris

The following is a generalized protocol based on methods for isolating indole alkaloids from Alstonia scholaris.[3][4][5][6]

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered stem or root bark of Alstonia scholaris is subjected to exhaustive extraction with methanol or ethanol at room temperature or using a Soxhlet apparatus.[3][4]

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.[4]

-

Acid-Base Partitioning: The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a nonpolar solvent (e.g., hexane or diethyl ether) to remove neutral compounds. The aqueous layer is subsequently basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.[4]

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), is employed to separate the different alkaloids.[6]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization

The purified this compound is then subjected to spectroscopic analysis for structural confirmation.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit affinity for both opioid and adenosine receptors, suggesting its potential as a neuromodulatory agent.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate a signaling cascade that typically leads to analgesic and other central nervous system effects. The general mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Caption: General opioid receptor signaling pathway.

Adenosine Receptor Signaling

Adenosine receptors are also GPCRs that play crucial roles in various physiological processes. This compound's affinity for these receptors suggests it may influence pathways related to inflammation, neurotransmission, and cardiovascular function. The specific downstream effects depend on the receptor subtype (A₁, A₂ₐ, A₂ₑ, A₃) that is activated. For instance, A₁ and A₃ receptors are typically coupled to inhibitory G-proteins (Gi), while A₂ₐ and A₂ₑ receptors are coupled to stimulatory G-proteins (Gs).

Caption: General adenosine A1 receptor signaling.

Conclusion

This compound is a structurally complex indole alkaloid with well-defined stereochemistry. Its isolation from natural sources requires a multi-step purification process, and its structure is confirmed through advanced spectroscopic techniques. The affinity of this compound for opioid and adenosine receptors highlights its potential as a lead compound in drug discovery, particularly in the development of novel analgesics and neuromodulatory agents. Further research is warranted to elucidate the specific downstream signaling events following receptor binding and to fully characterize its pharmacological profile.

References

The Biological Activity of Tubotaiwine and Its Analogs: A Technical Overview for Drug Discovery

An in-depth exploration of the cytotoxic and potential anti-inflammatory properties of the indole alkaloid Tubotaiwine and its derivatives, providing a foundation for future therapeutic development.

Introduction

This compound is a monoterpenoid indole alkaloid isolated from plants of the Kopsia genus, particularly Kopsia arborea.[1] Alkaloids from this genus have garnered significant interest in the scientific community due to their diverse and complex chemical structures and a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound and its structural analogs, with a focus on their cytotoxic properties. Detailed experimental protocols for assessing these activities are provided, along with a proposed mechanism of action for their anticancer effects.

Cytotoxic Activity of this compound Analogs

While data on the specific biological activity of this compound is limited, several of its analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data.

| Compound | Cell Line | Activity Type | IC50 (µM) | Source |

| Valparicine | KB (human oral cancer) | Cytotoxicity | 13.0 | [1] |

| Jurkat (human T-cell leukemia) | Cytotoxicity | 0.91 | [1] | |

| 19(S)-methoxythis compound | KB/VJ300 (vincristine-resistant) | Multidrug Resistance Reversal | 9.5 | [1] |

| 19(R)-methoxythis compound | KB/VJ300 (vincristine-resistant) | Multidrug Resistance Reversal | >25 (inactive) | [1] |

| Arboloscine | KB (human oral cancer) | Cytotoxicity | Moderate (not quantified) | [1] |

| Vincadifformine | KB (human oral cancer) | Cytotoxicity | Moderate (not quantified) | [1] |

| Kopsiarborine A | A549, ATCC, H446, H460, H292, 95-D (human lung cancer) | Cytotoxicity | < 20 | [4][5] |

| Kopsiarborine B | A549, ATCC, H446, H460, H292, 95-D (human lung cancer) | Cytotoxicity | < 20 | [4][5] |

Proposed Anticancer Mechanism of Action: Tubulin Polymerization Inhibition

The precise signaling pathways modulated by this compound and its analogs have not been fully elucidated. However, a common mechanism of action for many cytotoxic indole alkaloids is the inhibition of tubulin polymerization.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis. The proposed mechanism is illustrated in the following diagram.

Potential Anti-inflammatory Activity

Indole alkaloids, as a class, are known to possess anti-inflammatory properties.[8][9] The mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways. While specific studies on the anti-inflammatory activity of this compound are lacking, it is plausible that it and its analogs could exert such effects through pathways commonly modulated by other indole alkaloids. This includes the inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the production of pro-inflammatory cytokines like TNF-α and interleukins, often through the downregulation of the NF-κB signaling pathway.[10][11] Further investigation is warranted to explore this potential therapeutic avenue.

The following diagram illustrates a general workflow for screening compounds for anti-inflammatory activity.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., KB, Jurkat, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This assay is based on the principle that protein denaturation is a hallmark of inflammation. The ability of a compound to prevent heat-induced protein denaturation is a measure of its anti-inflammatory potential.

Materials:

-

Bovine serum albumin (BSA) or egg albumin (5% w/v solution)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of albumin solution, 2.8 mL of PBS, and 0.2 mL of the test compound at various concentrations.

-

Incubation: The mixtures are incubated at 37°C for 20 minutes.

-

Heat-induced Denaturation: After incubation, the mixtures are heated at 70°C in a water bath for 5 minutes.

-

Cooling and Measurement: The mixtures are then cooled to room temperature, and the absorbance (turbidity) is measured at 660 nm.

-

Control and Standard: A control group (without the test compound) and a standard group (with Diclofenac sodium) are run in parallel.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage inhibition against the compound concentration.

Conclusion and Future Directions

This compound and its analogs represent a promising class of indole alkaloids with significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action through the inhibition of tubulin polymerization aligns with the known activities of other anticancer alkaloids. While the anti-inflammatory potential of these compounds is yet to be directly explored, the general properties of indole alkaloids suggest this as a viable area for future research.

Further studies should focus on:

-

Elucidating the specific molecular targets and signaling pathways of this compound and its active analogs.

-

Synthesizing a broader range of analogs to establish a clear structure-activity relationship (SAR).

-

Conducting in vivo studies to evaluate the efficacy and safety of the most potent compounds.

-

Investigating the anti-inflammatory, antimicrobial, and other potential biological activities of this compound class.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and its analogs as potential therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Tubotaiwine (CAS 6711-69-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubotaiwine, a monoterpenoid indole alkaloid with the CAS number 6711-69-9, has garnered scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacological actions, and relevant experimental methodologies associated with this compound. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex heterocyclic molecule with a defined stereochemistry. Its core structure and key physicochemical properties are summarized in the tables below. While an experimental melting point and pKa have not been definitively reported in the reviewed literature, calculated values and other physical characteristics are provided.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6711-69-9 | [1][2] |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [3] |

| Molecular Weight | 324.42 g/mol | [3] |

| Appearance | Powder | [2] |

| Boiling Point (calculated) | 467.69 °C | N/A |

| Water Solubility | 0.028 g/L at 25 °C (practically insoluble) | N/A |

| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Pharmacological Properties and Mechanism of Action

This compound has demonstrated a range of biological activities, primarily analgesic and antiparasitic effects. Its mechanisms of action are attributed to its interaction with specific receptor systems.

Analgesic Activity

This compound has been shown to possess analgesic properties, as demonstrated in the abdominal constriction test in mice. This activity is linked to its interaction with the opioid system.

Antiparasitic Activity

In vitro studies have revealed that this compound exhibits selective activity against the protozoan parasite Leishmania infantum, the causative agent of visceral leishmaniasis. It has also been investigated for its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Receptor Interactions

The pharmacological effects of this compound are mediated through its binding to G-protein coupled receptors (GPCRs):

-

Opioid Receptors: this compound displays affinity for opioid receptors, with a reported inhibitory constant (Kᵢ) of 1.65 ± 0.81 µM for the µ-opioid receptor.[4] This interaction is the likely basis for its analgesic effects.

-

Adenosine Receptors: The compound also shows affinity for adenosine receptors in the micromolar range. The specific subtype interactions and their contribution to the overall pharmacological profile require further investigation.

Table 2: Quantitative Bioactivity Data for this compound

| Activity | Assay | Target | Value | Source |

| Opioid Receptor Binding | Radioligand Displacement Assay | µ-opioid receptor | Kᵢ = 1.65 ± 0.81 µM | [4] |

| Adenosine Receptor Binding | Not specified | Adenosine Receptors | Micromolar affinity | N/A |

| Antiparasitic Activity | In vitro assay | Leishmania infantum | Selective activity | N/A |

Experimental Protocols

The following sections outline generalized experimental protocols relevant to the assessment of this compound's biological activities. It is important to note that these are representative methodologies, and specific parameters should be optimized for individual experimental conditions.

Acetic Acid-Induced Abdominal Constriction Test (Analgesia)

This widely used model assesses peripheral analgesic activity by quantifying the reduction in writhes (abdominal constrictions) induced by an intraperitoneal injection of acetic acid in mice.

Principle: Acetic acid irritates the peritoneal cavity, leading to the release of inflammatory mediators that stimulate nociceptors, causing a characteristic writhing response. Analgesic compounds inhibit this response.

General Protocol:

-

Animals: Male or female mice are used.

-

Acclimatization: Animals are acclimatized to the experimental environment before testing.

-

Drug Administration:

-

Test Group: this compound is administered (e.g., intraperitoneally or orally) at various doses.

-

Control Group: Vehicle (the solvent used to dissolve this compound) is administered.

-

Positive Control Group: A known analgesic (e.g., morphine or acetylsalicylic acid) is administered.

-

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 20-30 minutes).

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Radioligand Receptor Binding Assay (Opioid and Adenosine Receptors)

This in vitro technique is used to determine the binding affinity of a compound to a specific receptor.

Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., µ-opioid or adenosine A₁ receptor) are prepared from cultured cells or animal tissues.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Incubation:

-

Total Binding: Receptor membranes are incubated with the radiolabeled ligand.

-

Non-specific Binding: Receptor membranes are incubated with the radiolabeled ligand in the presence of a high concentration of an unlabeled, high-affinity ligand to saturate the receptors.

-

Competition Binding: Receptor membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound (this compound).

-

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vitro Antiparasitic Activity Assay (Leishmania infantum and Trypanosoma cruzi)

These assays determine the ability of a compound to inhibit the growth or viability of parasites in vitro.

General Protocol for Leishmania infantum (Amastigote Stage):

-

Cell Culture: Macrophages (e.g., from a murine cell line) are cultured in microtiter plates.

-

Infection: Macrophages are infected with Leishmania infantum promastigotes, which differentiate into amastigotes within the host cells.

-

Drug Treatment: Varying concentrations of this compound are added to the infected cell cultures. A known anti-leishmanial drug (e.g., amphotericin B) is used as a positive control.

-

Incubation: The plates are incubated for a period to allow for drug action.

-

Assessment of Viability: The number of viable intracellular amastigotes is determined, often by microscopic counting after staining or by using a reporter gene assay.

-

Data Analysis: The concentration of the compound that inhibits parasite growth by 50% (IC₅₀) is calculated.

General Protocol for Trypanosoma cruzi (Intracellular Amastigote Stage):

-

Cell Culture and Infection: Host cells (e.g., Vero cells) are infected with trypomastigotes of Trypanosoma cruzi. The trypomastigotes then transform into amastigotes and replicate within the host cells.

-

Drug Treatment: Different concentrations of this compound are added to the infected cultures. A standard anti-trypanosomal drug (e.g., benznidazole) serves as a positive control.

-

Incubation: Plates are incubated to allow for drug activity.

-

Viability Assessment: Parasite viability is often assessed using a colorimetric or fluorometric assay that relies on a reporter gene (e.g., β-galactosidase) expressed by the parasites.

-

Data Analysis: The IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with this compound's target receptors and a general workflow for a receptor binding assay.

Caption: General signaling pathways for opioid and adenosine receptors.

Caption: Workflow for a radioligand receptor binding assay.

Conclusion

This compound is a promising natural product with demonstrated analgesic and antiparasitic activities. Its interactions with opioid and adenosine receptors provide a basis for its pharmacological effects. This guide has summarized the current knowledge of its physicochemical properties and biological actions, and has provided an overview of relevant experimental protocols. Further research is warranted to fully elucidate its therapeutic potential, including more detailed investigations into its mechanism of action, pharmacokinetic profile, and in vivo efficacy in various disease models. The lack of experimentally determined melting point and pKa values also highlights an area for future characterization.

References

The Pharmacokinetics and Metabolism of Tubotaiwine: A Methodological Overview for Drug Development Professionals

Disclaimer: As of November 2025, detailed studies on the pharmacokinetics and metabolism of Tubotaiwine are not available in the public domain. This guide, therefore, provides a comprehensive overview of the established methodologies and experimental protocols typically employed in the pharmacokinetic characterization of alkaloid compounds, which would be applicable to the study of this compound.

Introduction

This compound, an indole alkaloid isolated from plants of the Apocynaceae family, has garnered interest for its potential therapeutic activities. However, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its progression as a drug candidate. This technical guide outlines the key experimental approaches and considerations for elucidating the pharmacokinetic and metabolic fate of this compound, providing a foundational framework for researchers and drug development professionals.

In Vitro Assessment of Metabolic Stability

Prior to in vivo studies, the metabolic stability of a compound is typically assessed using in vitro systems to predict its metabolic clearance in the body.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance of this compound in liver microsomes.

Methodology:

-

Incubation: this compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the remaining parent compound (this compound) is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Pharmacokinetic Studies in Animal Models

In vivo studies are essential to understand the complete ADME profile of a drug candidate. Rodent and non-rodent species are typically used to provide data for interspecies scaling and prediction of human pharmacokinetics.

Experimental Protocol: Single-Dose Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) administration.

Methodology:

-

Animal Models: Typically, male and female Sprague-Dawley rats and Beagle dogs are used.

-

Dosing:

-

Intravenous (IV): A single bolus dose of this compound is administered via the tail vein (rats) or cephalic vein (dogs) to determine its disposition without the influence of absorption.

-

Oral (PO): A single dose is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½). Oral bioavailability (F%) is calculated by comparing the AUC from oral and IV administration.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Species | Dose (mg/kg) | AUC₀-inf (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) | t½ (h) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | t½ (h) | F (%) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Metabolism: Identification of Metabolites

Identifying the metabolic pathways of a drug is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites.

Experimental Protocol: In Vitro and In Vivo Metabolite Identification

Methodology:

-

In Vitro: this compound is incubated with liver microsomes or hepatocytes. The resulting incubates are analyzed by high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites.

-

In Vivo: Plasma, urine, and feces samples collected from the pharmacokinetic studies are analyzed to identify the metabolites formed in the whole animal.

-

Structural Elucidation: The structures of the identified metabolites are elucidated using techniques such as tandem mass spectrometry (MS/MS) and comparison with synthesized reference standards.

-

Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound, in vitro studies are conducted using a panel of recombinant human CYP enzymes or specific chemical inhibitors.

Visualization of Metabolic Pathways

Caption: Hypothetical metabolic pathway of this compound.

Distribution and Excretion Studies

Understanding how a drug distributes into various tissues and how it and its metabolites are eliminated from the body is a key component of its pharmacokinetic profile.

Experimental Protocol: Tissue Distribution and Excretion Balance Study

Methodology:

-

Radiolabeling: this compound is often radiolabeled (e.g., with ¹⁴C or ³H) to enable sensitive and quantitative tracking of the drug and its metabolites.

-

Administration: A single dose of radiolabeled this compound is administered to animals (typically rats).

-

Sample Collection:

-

Excretion: Urine and feces are collected at regular intervals for several days until the radioactivity is negligible.

-

Tissue Distribution: At selected time points, animals are euthanized, and various tissues (e.g., liver, kidney, brain, lung, heart, muscle, fat) are collected.

-

-

Analysis:

-

The total radioactivity in urine, feces, and tissue samples is quantified using liquid scintillation counting.

-

The nature of the radioactivity (parent drug vs. metabolites) can be determined by chromatographic techniques coupled with radiometric detection.

-

-

Quantitative Whole-Body Autoradiography (QWBA): This imaging technique can be used to visualize the distribution of the radiolabeled drug throughout the entire animal body at different time points.

Data Presentation

Table 3: Excretion of Radioactivity Following a Single Dose of Radiolabeled this compound in Rats

| Route | % of Administered Dose |

| Urine | Data not available |

| Feces | Data not available |

| Total Recovery | Data not available |

Table 4: Tissue Distribution of Radioactivity Following a Single Dose of Radiolabeled this compound in Rats (at Tmax)

| Tissue | Tissue-to-Plasma Ratio |

| Liver | Data not available |

| Kidney | Data not available |

| Brain | Data not available |

| Lung | Data not available |

| Heart | Data not available |

Visualization of Experimental Workflow

Caption: Workflow for an excretion and tissue distribution study.

Conclusion

The comprehensive pharmacokinetic and metabolic profiling of this compound, as outlined in this guide, is a prerequisite for its successful development as a therapeutic agent. While specific data for this compound is currently lacking, the application of these standard methodologies will provide the necessary insights into its ADME properties, enabling informed decision-making for future preclinical and clinical development.

Unveiling the Enigmatic Profile of Tubotaiwine: A Deep Dive into Its Elusive Molecular Targets

For Immediate Release

Shanghai, China – November 20, 2025 – Despite extensive research into the diverse pharmacological activities of indole alkaloids, the specific protein targets of Tubotaiwine, a naturally occurring bioactive compound, remain largely uncharacterized in publicly accessible scientific literature. This comprehensive technical guide consolidates the current, albeit limited, knowledge surrounding this compound and outlines the established experimental methodologies that could be pivotal in elucidating its mechanism of action at a molecular level. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to exploring the therapeutic potential of this intriguing alkaloid.

Introduction to this compound

This compound is a monoterpenoid indole alkaloid that has been isolated from various plant species, including Voacanga africana. Structurally, it belongs to the aspidospermatan class of alkaloids. While the broader class of indole alkaloids is known for a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects, specific data delineating the direct protein interactions of this compound are conspicuously absent from current scientific databases.

Current State of Knowledge: A Void in Direct Protein Targets

A thorough review of existing literature reveals a significant gap in our understanding of this compound's molecular interactions. To date, no specific protein targets have been experimentally validated and reported. While related alkaloids from Voacanga africana, such as voacangine and ibogaine, have been shown to interact with various neurotransmitter receptors and transporters, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Postulated Biological Activities and Potential Therapeutic Areas

Based on the general activities of related indole alkaloids, this compound is hypothesized to possess potential therapeutic value in several areas:

-

Oncology: Many indole alkaloids exhibit cytotoxic effects against various cancer cell lines. The potential mechanism could involve the inhibition of key proteins involved in cell cycle regulation, proliferation, or apoptosis.

-

Infectious Diseases: The antimicrobial and antiviral properties observed in similar compounds suggest that this compound might target essential enzymes or structural proteins in pathogens.

It is imperative to conduct rigorous experimental studies to confirm these postulated activities and, more importantly, to identify the precise molecular targets responsible for any observed effects.

Methodologies for Protein Target Identification

To bridge the existing knowledge gap, a systematic approach to target identification is required. The following established experimental protocols are recommended for elucidating the protein targets of this compound.

Affinity-based approaches are powerful tools for isolating and identifying proteins that physically interact with a small molecule.

-

Affinity Chromatography: This technique involves immobilizing this compound onto a solid support to create an affinity matrix. A cell lysate is then passed through the matrix, allowing proteins that bind to this compound to be captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

-

Chemical Proteomics: This involves synthesizing a this compound-derived probe with a reactive group and a reporter tag (e.g., biotin). The probe is incubated with live cells or cell lysates, where it covalently binds to its protein targets. The tagged protein complexes can then be enriched using affinity purification (e.g., streptavidin beads) and identified by mass spectrometry.

These methods are used to identify enzyme targets based on their functional inhibition by the compound.

-

Enzymatic Assays: A panel of purified enzymes relevant to the suspected therapeutic area (e.g., kinases, proteases, polymerases) can be screened for inhibition by this compound. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.

-

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with the active sites of specific enzyme families. Competition experiments with this compound can reveal which enzymes are targeted by the compound in a complex proteome.

-

Molecular Docking: If the three-dimensional structures of potential protein targets are known, computational docking studies can be performed to predict the binding mode and affinity of this compound. These predictions can then guide the design of wet-lab validation experiments.

-

Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model can be generated and used to screen databases of known protein structures to identify potential targets that have complementary binding sites.

Data Presentation: A Call for Future Research

Currently, there is no quantitative data available regarding the binding affinity or inhibitory concentrations of this compound against any specific protein target. As research in this area progresses, it will be essential to present findings in a structured and comparative manner. The following table templates are provided as a best-practice guide for future publications.

Table 1: Summary of Binding Affinities for Identified Protein Targets of this compound

| Protein Target | Method | Ligand | Kd (nM) | Ki (nM) | Reference |

|---|

| Data Not Available | | | | | |

Table 2: Summary of Inhibitory Activities of this compound against Target Enzymes

| Enzyme Target | Assay Type | IC50 (µM) | Mechanism of Inhibition | Reference |

|---|

| Data Not Available | | | | |

Visualizing the Path Forward: Experimental and Logical Workflows

To facilitate a clear understanding of the proposed research strategies, the following diagrams, generated using the DOT language, illustrate the workflows for target identification and characterization.

Caption: A logical workflow for the discovery and validation of this compound's protein targets.

Caption: A hypothetical signaling pathway modulated by this compound upon binding to its target.

Conclusion and Future Directions

The study of this compound presents a compelling opportunity for the discovery of novel therapeutic agents. However, the current lack of knowledge regarding its specific protein targets is a significant bottleneck in realizing its full potential. The methodologies outlined in this guide provide a clear and actionable roadmap for researchers to systematically unravel the molecular mechanisms of this compound. It is anticipated that the identification and validation of its protein targets will not only illuminate its biological functions but also pave the way for the rational design of new drugs for a variety of diseases. The scientific community is strongly encouraged to undertake these crucial investigations to unlock the therapeutic promise held by this enigmatic natural product.

Tubotaiwine Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tubotaiwine, an indole alkaloid of significant interest in pharmaceutical research. Due to the limited availability of public domain, experimentally-derived quantitative solubility data, this guide presents estimated solubility values based on commercially available information and outlines a detailed, generalized protocol for the experimental determination of alkaloid solubility.

Core Data: Estimated Solubility of this compound

While specific experimental solubility data for this compound is not widely published, several chemical suppliers indicate its solubility in a range of common organic solvents. The following table provides estimated solubility values calculated from a supplier's molarity-to-volume calculator, assuming a preparation of a concentrated stock solution. These values should be considered as practical estimates for laboratory use and may not represent the thermodynamic solubility limit. The molecular weight of this compound (C₂₀H₂₄N₂O₂) is approximately 324.42 g/mol .

| Organic Solvent | Estimated Solubility (mg/mL) | Molar Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | > 16.22 | > 50 |

| Chloroform | Soluble | Not Specified |

| Dichloromethane | Soluble | Not Specified |

| Ethyl Acetate | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

Note: The value for DMSO is calculated based on a 50 mM solution, a common concentration for stock solutions. "Soluble" indicates that the compound is known to dissolve in the solvent, but a quantitative value is not provided.

Experimental Protocol: Determination of this compound Solubility

The following is a detailed, generalized protocol for the experimental determination of the solubility of an alkaloid such as this compound in organic solvents. This method is based on the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[1][2][3]

1. Materials and Equipment:

-

This compound (pure, solid form)

-

Selected organic solvents (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) of analytical grade

-

Analytical balance

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the respective organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This removes any remaining solid particles.

-

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-